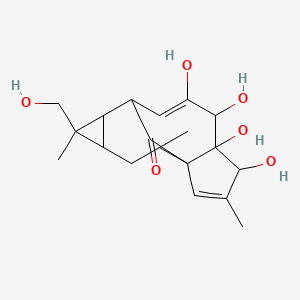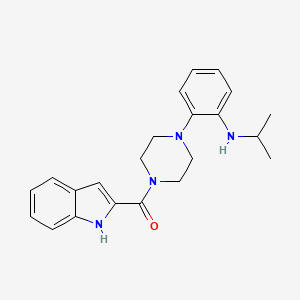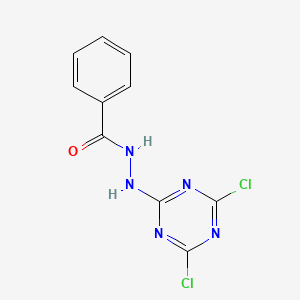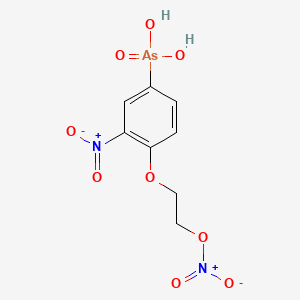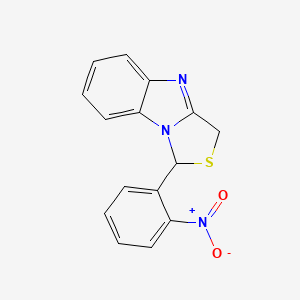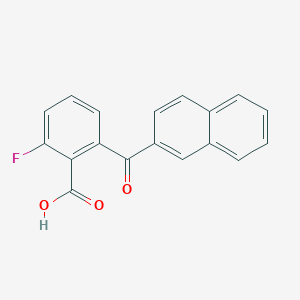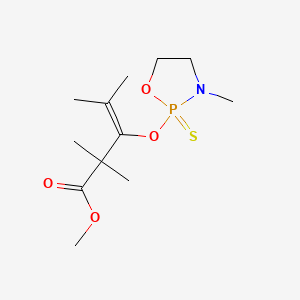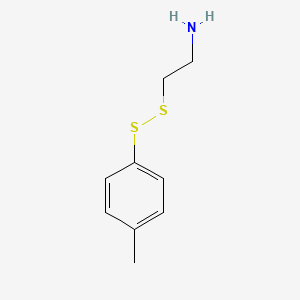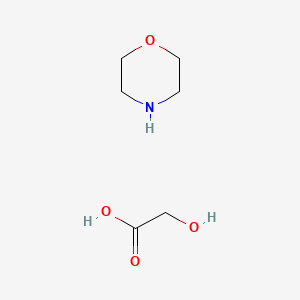
Morpholine hydroxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholinium hydroxyacetate is an organic compound known for its unique properties and applications. It is a white crystalline solid that is soluble in water and ethanol, and it exhibits basic characteristics. This compound is primarily used as a reagent in organic synthesis, particularly for the synthesis of compounds containing hydroxyl groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Morpholinium hydroxyacetate can be synthesized through the reaction of morpholine with chloroacetic acid. The reaction typically involves the following steps:
Reactants: Morpholine and chloroacetic acid.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature.
Procedure: Morpholine is added to an aqueous solution of chloroacetic acid, and the mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of morpholinium hydroxyacetate may involve more advanced techniques such as microwave-assisted reactions and the use of ion-exchange resins. These methods aim to increase the efficiency and yield of the synthesis process while minimizing the number of work-up steps .
Análisis De Reacciones Químicas
Types of Reactions
Morpholinium hydroxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form morpholine and acetic acid.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo compounds.
Reduction: Formation of morpholine and acetic acid.
Substitution: Formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Morpholinium hydroxyacetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of morpholinium hydroxyacetate involves its interaction with various molecular targets. It can act as a central inhibitory agent on several kinase enzymes involved in cytokinesis and cell cycle regulation. This interaction can lead to the inhibition of cell proliferation and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Morpholinium acetate
- Morpholinium chloride
- Morpholinium hydroxide
Comparison
Morpholinium hydroxyacetate is unique due to its ability to dissolve cellulose when combined with dimethyl sulfoxide, a property not shared by all morpholinium salts. Additionally, its basic nature and solubility in water and ethanol make it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
85567-50-6 |
|---|---|
Fórmula molecular |
C6H13NO4 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
2-hydroxyacetic acid;morpholine |
InChI |
InChI=1S/C4H9NO.C2H4O3/c1-3-6-4-2-5-1;3-1-2(4)5/h5H,1-4H2;3H,1H2,(H,4,5) |
Clave InChI |
RIUDGYLEEGUDAZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1.C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



